molecular formula C17H22BrN3O2 B14026265 tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate

Cat. No.: B14026265
M. Wt: 380.3 g/mol
InChI Key: KLWPTGYPZJNBOD-UHFFFAOYSA-N
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Description

Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a tert-butyl ester group. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and applications as an intermediate in drug synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate typically involves multiple steps, including protection, alkylation, and acylation reactions. One common method starts with the protection of the amine group, followed by alkylation to introduce the piperidine ring. The final step involves acylation to attach the tert-butyl ester group .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. These methods would involve the use of large-scale reactors and continuous flow processes to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong bases for deprotonation, and various oxidizing or reducing agents depending on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling with boronic acids can yield aryl-substituted derivatives, while Buchwald-Hartwig coupling with anilines can produce arylamine derivatives .

Mechanism of Action

The mechanism of action of tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is not fully understood, but it is believed to interact with specific molecular targets and pathways. The benzimidazole moiety is known to bind to certain enzymes and receptors, potentially inhibiting their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 4-(6-bromo-1H-benzo[d]imidazol-1-yl)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile intermediate in the synthesis of various biologically active compounds .

Properties

Molecular Formula

C17H22BrN3O2

Molecular Weight

380.3 g/mol

IUPAC Name

tert-butyl 4-(6-bromobenzimidazol-1-yl)piperidine-1-carboxylate

InChI

InChI=1S/C17H22BrN3O2/c1-17(2,3)23-16(22)20-8-6-13(7-9-20)21-11-19-14-5-4-12(18)10-15(14)21/h4-5,10-11,13H,6-9H2,1-3H3

InChI Key

KLWPTGYPZJNBOD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2C=NC3=C2C=C(C=C3)Br

Origin of Product

United States

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